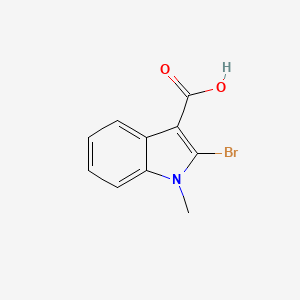

2-Bromo-1-methylindole-3-carboxylic acid

Description

Significance of the Indole (B1671886) Heterocycle in Chemical Sciences

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry and materials science. sigmaaldrich.comhmdb.ca Its prevalence in nature is exemplified by its presence in the essential amino acid tryptophan and numerous alkaloids, neurotransmitters like serotonin, and plant hormones. sigmaaldrich.commdpi.com This natural abundance has inspired chemists to explore indole derivatives for a wide range of pharmacological activities, leading to the development of drugs for treating cancer, infections, and neurological disorders. ontosight.ainih.govarkat-usa.org The unique electronic properties of the indole nucleus also make it a valuable component in the design of organic materials, including those used in organic light-emitting diodes (OLEDs). researchgate.netnih.gov

Overview of Halogenated Indoles in Organic Synthesis

Halogenated indoles are highly versatile building blocks in organic synthesis. The introduction of a halogen atom (F, Cl, Br, I) onto the indole core provides a reactive handle for a variety of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. sigmaaldrich.com Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings allow for the facile formation of new carbon-carbon and carbon-heteroatom bonds at specific positions of the indole ring. nih.govnih.gov This capability is crucial for the construction of complex molecular architectures and for the late-stage functionalization of drug candidates. sigmaaldrich.com The position of the halogen atom significantly influences the reactivity and the types of derivatives that can be synthesized, making the selective halogenation of indoles an important area of research. orgsyn.orgmdpi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8BrNO2 |

|---|---|

Molecular Weight |

254.08 g/mol |

IUPAC Name |

2-bromo-1-methylindole-3-carboxylic acid |

InChI |

InChI=1S/C10H8BrNO2/c1-12-7-5-3-2-4-6(7)8(9(12)11)10(13)14/h2-5H,1H3,(H,13,14) |

InChI Key |

DBOUKVBBRUDFSY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1Br)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 1 Methylindole 3 Carboxylic Acid and Analogues

Strategies for Indole (B1671886) Ring Formation

The construction of the indole nucleus is the initial and critical phase in synthesizing 2-bromo-1-methylindole-3-carboxylic acid. Chemists have a variety of methods at their disposal, ranging from century-old name reactions to contemporary transition-metal-catalyzed processes.

Several classical methods have been fundamental in the synthesis of indoles for over a century and remain relevant for their versatility. byjus.com

Fischer Indole Synthesis : Discovered by Emil Fischer in 1883, this is one of the oldest and most widely used methods for indole synthesis. thermofisher.comwikipedia.orgtcichemicals.com The reaction involves heating an arylhydrazine and an aldehyde or ketone in the presence of an acid catalyst. byjus.comwikipedia.org The process begins with the formation of a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form the indole ring. wikipedia.org For the target molecule, a suitable starting point would be the reaction of 1-methylphenylhydrazine with a pyruvate derivative to construct the 1-methylindole (B147185) core with a precursor to the carboxylic acid at C3. The reaction can often be performed as a one-pot synthesis without the need to isolate the intermediate arylhydrazone. thermofisher.com

Madelung Synthesis : This method involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base. It is particularly useful for preparing indoles with alkyl groups at the C2 position.

Reissert Synthesis : This approach involves the condensation of o-nitrotoluene with diethyl oxalate, which, after reductive cyclization, yields an indole-2-carboxylic acid. This method is significant as it directly installs a carboxylic acid group on the indole ring, although at the C2 position.

Bartoli Indole Synthesis : A reaction of nitroarenes with vinyl Grignard reagents, the Bartoli synthesis provides a direct route to 7-substituted indoles.

A comparison of the general features of these classical syntheses is presented below.

| Synthesis Method | Starting Materials | Key Conditions | Primary Product Type |

| Fischer | Arylhydrazine, Aldehyde/Ketone | Acid catalyst, Heat byjus.comwikipedia.org | Substituted indoles thermofisher.com |

| Madelung | N-acyl-o-toluidine | Strong base, High temperature | 2-Alkylindoles |

| Reissert | o-Nitrotoluene, Diethyl oxalate | Base, then reduction | Indole-2-carboxylic acids |

| Bartoli | Nitroarene, Vinyl Grignard reagent | Grignard conditions | 7-Substituted indoles |

Contemporary organic synthesis often employs transition-metal catalysts, particularly palladium, to construct the indole scaffold under milder conditions and with greater efficiency. mdpi.com These methods offer powerful alternatives to classical approaches.

Palladium-catalyzed cyclization : Palladium catalysts are widely used to facilitate the formation of both carbon-carbon and carbon-heteroatom bonds necessary for indole synthesis. mdpi.com A common strategy is the intramolecular cyclization of ortho-alkynyl anilines. mdpi.com Another powerful palladium-catalyzed approach is the Larock indole synthesis, which involves the reaction of an N-substituted-2-iodoaniline with a disubstituted alkyne.

Buchwald Modification of Fischer Synthesis : A notable advancement combines classical and modern techniques, where a palladium-catalyzed reaction is used to form the N-arylhydrazone intermediate from an aryl bromide and a hydrazone. wikipedia.orgnih.gov This intermediate can then undergo the traditional acid-catalyzed cyclization of the Fischer synthesis. nih.gov This modification expands the range of accessible starting materials. wikipedia.org

These modern methods often provide advantages in terms of reaction conditions and the diversity of functional groups that can be tolerated. researchgate.netresearchgate.net For instance, palladium-catalyzed reductive cyclization of β-nitrostyrenes has been developed as a route to substituted indoles. mdpi.com

Regioselective Bromination Techniques on Indole Systems

Once the 1-methylindole-3-carboxylic acid (or its ester equivalent) is formed, the next crucial step is the selective introduction of a bromine atom at the C2 position. The indole ring has multiple sites susceptible to electrophilic attack, making regioselectivity a significant challenge.

Direct bromination of the indole ring can be achieved using various electrophilic bromine sources. The reactivity of the indole nucleus, particularly at the C3 position, often requires that this position be blocked to direct halogenation elsewhere. With a carboxylic acid or ester at C3, the electron-withdrawing nature of this group deactivates the pyrrole (B145914) ring, influencing the position of subsequent electrophilic substitution.

Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). mdpi.com For example, the treatment of methyl indole-3-carboxylate with bromine in acetic acid has been shown to result in regioselective dibromination at the C5 and C6 positions of the benzene (B151609) ring. rsc.orgbirmingham.ac.uksigmaaldrich.com To achieve bromination at the C2 position, specific conditions or different halogenating agents may be necessary. Oxone-halide systems are another set of reagents used for direct halogenation.

| Reagent | Typical Position of Bromination on Indole-3-carboxylate |

| Bromine in Acetic Acid | C5 and C6 rsc.orgbirmingham.ac.uk |

| N-Bromosuccinimide (NBS) | Highly dependent on conditions, can brominate at various positions. mdpi.com |

An alternative to direct bromination is a two-step approach where the C2 position is first functionalized with a different group that can later be converted to a bromide. This method offers greater control over regioselectivity.

A common strategy is directed ortho metalation. This involves deprotonating the C2 position with a strong base, such as an organolithium reagent, to form a C2-lithiated intermediate. This highly reactive species can then be quenched with an electrophilic bromine source to install the bromine atom precisely at the C2 position. This approach circumvents the challenges of electrophilic aromatic substitution. core.ac.uk

N-Methylation Strategies for Indole Derivatives

Traditional methods for N-alkylation involve the use of strong bases like sodium hydride (NaH) to deprotonate the indole nitrogen, followed by quenching with an electrophilic methyl source such as methyl iodide (MeI) or dimethyl sulfate (DMS). researchgate.net These methods are highly effective but utilize hazardous reagents.

More recently, greener and safer methylating agents have gained prominence. Dimethyl carbonate (DMC) is an environmentally benign reagent that can be used for the N-methylation of indoles, often in the presence of a base like potassium carbonate (K2CO3) or an organic base such as 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.netst-andrews.ac.uknih.govresearchgate.net These reactions may require higher temperatures but offer advantages in terms of safety and reduced toxic byproducts. researchgate.net The presence of an electron-withdrawing group at C3, such as a carboxylic acid or ester, can influence the acidity of the N-H proton and thus the reaction conditions required for methylation.

Table 3: Comparison of N-Methylation Methods for Indole Derivatives

| Reagent | Base | Solvent | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Methyl Iodide (MeI) | NaH, K2CO3 | THF, DMF | 0 °C to RT | High reactivity, high yield. researchgate.net | Toxic, volatile, suspected carcinogen. researchgate.net |

| Dimethyl Sulfate (DMS) | NaH, NaOH | THF, DMF | RT | High reactivity, effective. researchgate.net | Highly toxic and corrosive. researchgate.net |

| Dimethyl Carbonate (DMC) | K2CO3, DABCO, DBU | DMF, Toluene | Reflux (High Temp) | Low toxicity, environmentally friendly. researchgate.netnih.gov | Lower reactivity, requires forcing conditions. researchgate.net |

Convergent and Divergent Synthetic Routes to this compound and its Analogues

A convergent synthesis involves preparing different fragments of the target molecule separately and then assembling them in the later stages. For the target compound, a convergent approach could involve a Fischer indole synthesis, where a suitably substituted phenylhydrazine (e.g., a hydrazine derived from a bromo-aniline) is condensed with a keto-acid or keto-ester that provides the C2 and C3 fragments. Subsequent N-methylation would complete the synthesis. Another powerful convergent method is the Larock indole synthesis, which involves the palladium-catalyzed annulation of an o-haloaniline with an alkyne, providing a versatile route to 2,3-disubstituted indoles. nsf.gov

A divergent synthesis begins with a common intermediate that is then elaborated into a variety of different target molecules. This approach is highly efficient for creating analogues for structure-activity relationship studies. For instance, one could start with 2-bromo-1-methylindole. This common intermediate could then undergo various C3-functionalization reactions. It could be carboxylated directly, formylated (Vilsmeier-Haack reaction) and then oxidized, or undergo Friedel-Crafts acylation followed by a haloform reaction to yield the desired carboxylic acid. Each of these paths from the common starting material leads to a different C3-substituted analogue or the target acid itself. Alternatively, starting from 1-methylindole-3-carboxylic acid, one could explore selective bromination at the C2 position to arrive at the final product, with other analogues being generated by different electrophilic substitution reactions. rsc.orgrsc.org

Chemical Reactivity and Derivatization of 2 Bromo 1 Methylindole 3 Carboxylic Acid

Electrophilic Substitution Reactions on the Indole (B1671886) Nucleus

The inherent reactivity of the indole nucleus is heavily modulated by its substituents. While the pyrrole (B145914) ring is typically the primary site for electrophilic attack, the substitution at C2 and C3 redirects this reactivity towards the benzene (B151609) portion of the molecule.

The carboxylic acid group at the C3 position is a versatile functional group that can undergo several characteristic reactions. It can be readily converted into esters, amides, or other derivatives through standard condensation reactions. More significantly, indole-3-carboxylic acids are known to undergo decarboxylation under acidic or thermal conditions. nih.gov This process involves the loss of carbon dioxide and can be a key step in synthetic sequences. In the context of palladium-catalyzed reactions, the carboxylic acid can also act as a traceless directing group, facilitating C2-alkenylation or arylation, followed by decarboxylation to yield a 2-substituted indole. chim.itacs.org

Nucleophilic Aromatic Substitution at the Bromine Position

Nucleophilic aromatic substitution (SNAr) on an electron-rich aromatic system like indole is generally challenging. libretexts.org Such reactions typically require the presence of strong electron-withdrawing groups in the ortho or para positions to stabilize the negatively charged Meisenheimer complex intermediate, which is not the case for this molecule. libretexts.orglibretexts.orgyoutube.com Consequently, direct displacement of the C2-bromine by a nucleophile is not a favored pathway under standard SNAr conditions. Alternative metal-catalyzed coupling reactions are almost always employed to achieve functionalization at this position.

Palladium-Catalyzed Cross-Coupling Reactions

The C2-bromo substituent makes 2-Bromo-1-methylindole-3-carboxylic acid an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. These transformations are among the most powerful tools for C-C and C-heteroatom bond formation, allowing for the introduction of diverse molecular fragments at the C2 position.

The carbon-bromine bond at the C2 position is readily activated by palladium catalysts, enabling a variety of cross-coupling reactions.

Suzuki Coupling : This reaction couples the bromoindole with an organoboron reagent (boronic acid or ester) to form a new C-C bond. wikipedia.orglibretexts.orgharvard.edu It is widely used to synthesize 2-aryl or 2-vinyl indoles. organic-chemistry.org

Heck Reaction : The Heck reaction involves the coupling of the bromoindole with an alkene to form a substituted alkene, providing a method for C2-vinylation. wikipedia.orgorganic-chemistry.orgnih.gov Intramolecular Heck reactions of related 2-bromoindoles have been used to synthesize complex fused heterocyclic systems. acs.orgnih.gov

Sonogashira Coupling : This reaction forms a C-C bond between the bromoindole and a terminal alkyne, yielding 2-alkynylindoles. wikipedia.orgorganic-chemistry.org It is a highly reliable method for introducing sp-hybridized carbon substituents. mdpi.comnih.govscirp.org

Negishi Coupling : Involving the reaction of the bromoindole with an organozinc reagent, the Negishi coupling is another effective method for forming C-C bonds, noted for its high functional group tolerance. wikipedia.orgorganic-chemistry.orgresearchgate.net

These reactions provide robust and versatile pathways for elaborating the indole scaffold, as detailed in the table below.

| Reaction | Coupling Partner | Product Type | Key Features |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | 2-Aryl/Vinyl Indole | Stable reagents, wide availability of boronic acids. wikipedia.orgorganic-chemistry.org |

| Heck Reaction | Alkene | 2-Vinyl Indole | Excellent stereoselectivity for trans-alkenes. wikipedia.orgorganic-chemistry.org |

| Sonogashira Coupling | Terminal Alkyne | 2-Alkynyl Indole | Mild conditions, often copper co-catalyzed. wikipedia.orgorganic-chemistry.org |

| Negishi Coupling | Organozinc Reagent | 2-Alkyl/Aryl/Vinyl Indole | High reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.org |

Modern synthetic methods have enabled the functionalization of otherwise inert C-H bonds through the use of directing groups. rsc.org The carboxylic acid group at the C3 position can, in principle, act as a directing group to facilitate palladium-catalyzed C-H activation at the adjacent C4 position of the benzene ring. However, studies on free (NH) indole-3-carboxylic acids have shown that a competing pathway exists where the carboxylic acid acts as a traceless directing group for C2-arylation, followed by a decarboxylation event. acs.orgnih.gov The N-methylation in this compound may influence the selectivity of this process, potentially favoring C4 functionalization by preventing side reactions at the nitrogen atom, although this remains a subject of specific investigation.

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for a multitude of chemical modifications, including the formation of esters and amides, reduction to an alcohol, and removal through decarboxylation.

The carboxylic acid moiety of this compound can be readily converted to its corresponding esters and amides through various standard synthetic methodologies.

Esterification: The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for synthesizing the corresponding esters. masterorganicchemistry.commasterorganicchemistry.comathabascau.ca For instance, the reaction with methanol (B129727) in the presence of an acid catalyst like sulfuric acid would yield methyl 2-bromo-1-methyl-1H-indole-3-carboxylate. The equilibrium of this reaction is typically driven towards the product by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com

Amidation: Amide derivatives can be prepared by coupling the carboxylic acid with a primary or secondary amine. This transformation often requires the activation of the carboxylic acid, for example, by converting it into a more reactive acyl chloride or by using a coupling agent. A specific example is the synthesis of 1-(2-Bromo-1-methyl-1H-indol-3-ylcarbonyl)pyrrolidine, which has been reported. researchgate.net This suggests that the carboxyl group can be effectively activated to react with amines like pyrrolidine. The reaction likely proceeds through an activated intermediate, such as an acyl chloride or by using standard peptide coupling reagents.

Table 1: Examples of Esterification and Amidation Reactions

| Reactant | Reagent | Product |

| This compound | Methanol, H⁺ | Methyl 2-bromo-1-methyl-1H-indole-3-carboxylate |

| This compound | Pyrrolidine, Activating Agent | 1-(2-Bromo-1-methyl-1H-indol-3-ylcarbonyl)pyrrolidine researchgate.net |

The carboxylic acid group can be reduced to a primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. masterorganicchemistry.comlibretexts.orgyoutube.commasterorganicchemistry.com The reaction involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the carboxylic acid. An intermediate aldehyde is formed, which is further reduced to the primary alcohol. masterorganicchemistry.com It is important to note that NaBH₄ is generally not strong enough to reduce carboxylic acids. libretexts.org

In the case of this compound, the reduction with LiAlH₄ would be expected to yield (2-bromo-1-methyl-1H-indol-3-yl)methanol. However, the chemoselectivity of this reaction needs to be considered, as strong reducing agents like LiAlH₄ can sometimes lead to the reduction of other functional groups, such as the carbon-bromine bond, through hydrogenolysis.

Catalytic hydrogenation is another method for the reduction of functional groups. While catalytic hydrogenation over palladium on carbon (Pd/C) is a common method for reducing double bonds and other functional groups, its application to the reduction of carboxylic acids often requires harsh conditions. organic-chemistry.orgmdpi.comresearchgate.net Furthermore, in the presence of a halogen substituent, catalytic hydrogenation can lead to dehalogenation. The selectivity of the hydrogenation would depend on the specific catalyst and reaction conditions employed.

Table 2: Potential Reduction Reactions

| Reagent | Expected Product | Potential Side Reactions |

| Lithium Aluminum Hydride (LiAlH₄) | (2-Bromo-1-methyl-1H-indol-3-yl)methanol | Debromination |

| Catalytic Hydrogenation (e.g., H₂/Pd/C) | (1-Methyl-1H-indol-3-yl)methanol | Debromination, Ring hydrogenation |

The removal of the carboxylic acid group via decarboxylation provides access to 2-bromo-1-methyl-1H-indole, a versatile intermediate for further functionalization. Decarboxylation of indole-2-carboxylic acids has been shown to be achievable through improved procedures. acs.org For indole-3-carboxylic acids, metal-free decarboxylation conditions have also been developed. acs.org The reaction can be influenced by the presence of catalysts, such as copper salts, and the nature of the solvent. nih.gov

Once formed, 2-bromo-1-methyl-1H-indole can undergo a variety of reactions. The indole ring is electron-rich and susceptible to electrophilic substitution. The bromine atom at the 2-position can direct incoming electrophiles to other positions of the indole nucleus or can itself be a site for further chemistry, such as metal-halogen exchange.

Electrophilic Substitution: The indole nucleus is generally reactive towards electrophiles. The presence of the electron-donating N-methyl group and the electron-withdrawing bromo group at the 2-position will influence the regioselectivity of electrophilic aromatic substitution reactions. nih.gov

Lithiation and Subsequent Reactions: The bromo substituent at the 2-position can be exploited for further functionalization through lithium-halogen exchange. Treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, can generate a 2-lithio-1-methylindole intermediate. growingscience.comresearchgate.net This highly reactive species can then be quenched with various electrophiles to introduce a wide range of substituents at the 2-position. This approach provides a powerful tool for the synthesis of 2-substituted 1-methylindoles.

Reactions Involving the N-Methyl Group

While the N-methyl group is generally stable, it can participate in certain chemical transformations. N-demethylation of indole alkaloids has been reported, suggesting that under specific enzymatic or chemical conditions, the methyl group could be removed. google.comresearchgate.net Photochemical reactions of N-methylindoles are also known, which can lead to various products depending on the reaction conditions and the presence of other reagents. rsc.orgrsc.org For instance, visible light-induced 3-sulfenylation of N-methylindoles with arylsulfonyl chlorides has been achieved. rsc.orgrsc.org While specific reactions involving the N-methyl group of this compound are not extensively documented, the general reactivity of N-methylindoles suggests potential pathways for modification. Radical-mediated C(sp³)–H functionalization of the N-methyl group in N-methyl indoline (B122111) has also been demonstrated. chemrxiv.org

Ring Transformations and Rearrangements

The indole scaffold of this compound can undergo rearrangements and ring transformations under certain conditions, leading to the formation of different heterocyclic systems. For example, a ruthenium-catalyzed cycloisomerization of 2-alkynylanilides has been shown to produce 3-substituted indoles via a 1,2-carbon migration. researchgate.net Metal-free ring expansion of indoles with nitroalkenes to form 2-quinolones has also been reported. rsc.org Furthermore, indole ring-opening/cyclization cascades can lead to the synthesis of other heterocyclic structures like 2-aryl-3-(2-aminoaryl)quinoxalines. acs.org These examples highlight the potential for skeletal reorganization of the indole core, which could be explored for the synthesis of novel and complex molecular architectures from this compound derivatives.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. For 2-Bromo-1-methylindole-3-carboxylic acid, both ¹H and ¹³C NMR would provide definitive information on the arrangement of atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the benzene (B151609) ring, the N-methyl protons, and the carboxylic acid proton.

Carboxylic Acid Proton (COOH): This proton is highly deshielded and would appear as a broad singlet far downfield, typically in the range of 10-12 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

Aromatic Protons (H-4, H-5, H-6, H-7): The protons on the benzene portion of the indole (B1671886) ring would appear in the aromatic region, generally between 7.0 and 8.0 ppm. The substitution pattern would lead to a complex splitting pattern. H-4 is often the most deshielded of these due to its proximity to the electron-withdrawing carboxylic acid group and the ring junction. H-7 is typically the most shielded. The protons would exhibit characteristic ortho, meta, and para couplings.

N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the indole nitrogen would appear as a sharp singlet, typically in the range of 3.7-4.0 ppm. The absence of adjacent protons means this signal will not be split.

Predicted ¹H NMR Data Table

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| COOH | 10.0 - 12.0 | broad singlet | - |

| H-4 | ~7.8 - 8.0 | doublet of doublets | J ≈ 7-8, 1-2 |

| H-5 | ~7.2 - 7.4 | triplet or ddd | J ≈ 7-8 |

| H-6 | ~7.2 - 7.4 | triplet or ddd | J ≈ 7-8 |

| H-7 | ~7.1 - 7.3 | doublet of doublets | J ≈ 7-8, 1-2 |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is expected to be the most downfield signal, typically appearing around 165-175 ppm.

Indole Ring Carbons: The carbons of the indole ring system would resonate between approximately 100 and 140 ppm. The C-2 carbon, being directly attached to the electronegative bromine atom, would be significantly affected, likely appearing in the 110-120 ppm range. The C-3 carbon, attached to the carboxylic acid, and the quaternary carbons C-3a and C-7a at the ring fusion would also have distinct chemical shifts.

N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group would appear in the aliphatic region, typically around 30-35 ppm.

Predicted ¹³C NMR Data Table

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 165 - 175 |

| C-2 | 110 - 120 |

| C-3 | ~125 |

| C-3a | ~128 |

| C-4 | ~120 |

| C-5 | ~122 |

| C-6 | ~124 |

| C-7 | ~110 |

| C-7a | ~137 |

Two-dimensional NMR techniques would be crucial for the unambiguous assignment of the proton and carbon signals.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the aromatic protons. Cross-peaks would be observed between adjacent protons (e.g., H-4 with H-5, H-5 with H-6, and H-6 with H-7), confirming their connectivity within the benzene ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the signals for the C-4/H-4, C-5/H-5, C-6/H-6, C-7/H-7, and the N-CH₃ pairs.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

The IR and Raman spectra of this compound would be dominated by vibrations of the carboxylic acid group and the indole ring.

O-H Stretch: A very broad and strong absorption band is expected in the IR spectrum from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the N-methyl group would be observed just below 3000 cm⁻¹.

C=O Stretch: A very strong and sharp absorption band for the carbonyl group of the carboxylic acid is expected around 1680-1710 cm⁻¹ in the IR spectrum. Its exact position is sensitive to hydrogen bonding.

C=C Stretches: Aromatic ring C=C stretching vibrations would result in several bands in the 1450-1620 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the indole ring would likely appear in the 1300-1350 cm⁻¹ range.

C-Br Stretch: The C-Br stretching vibration would give rise to a band in the far-infrared region, typically between 500 and 600 cm⁻¹.

Vibrational Mode Data Table

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid | C=O stretch | 1680 - 1710 | Strong, Sharp |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium |

| N-Methyl | C-H stretch | 2850 - 2960 | Medium |

| Aromatic Ring | C=C stretch | 1450 - 1620 | Medium-Strong |

| Indole Ring | C-N stretch | 1300 - 1350 | Medium |

In the solid state, carboxylic acids typically form strong intermolecular hydrogen bonds. The most common motif is the formation of centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups. figshare.com This strong dimeric association is responsible for the characteristic broad O-H stretching band in the IR spectrum.

For indole carboxylic acids, the possibility of N-H···O hydrogen bonds also exists, which can lead to more complex, extended networks like chains or ribbons instead of simple dimers. studylib.net However, in this compound, the indole nitrogen is methylated, precluding it from acting as a hydrogen bond donor. Therefore, the primary and dominant hydrogen bonding interaction in the solid state is expected to be the classic R₂²(8) cyclic dimer formation between the carboxylic acid groups. The strength and geometry of these hydrogen bonds can be further investigated using techniques like X-ray crystallography.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is instrumental in probing the electronic structure of this compound. The indole ring system, substituted with a bromine atom, a methyl group, and a carboxylic acid group, constitutes the primary chromophore responsible for the absorption of ultraviolet and visible light.

Electronic Transitions and Chromophoric Analysis

The UV-Vis spectrum of indole derivatives is characterized by distinct absorption bands arising from π → π* electronic transitions within the aromatic indole ring. researchgate.net The indole nucleus, a bicyclic aromatic system, contains a high degree of π-electron conjugation, which dictates its spectral properties. For related compounds like 1-methylindole (B147185), absorption bands are typically observed in the 200-400 nm range. researchgate.net

The primary chromophore in this compound is the indole moiety itself, which consists of a pyrrole (B145914) ring fused to a benzene ring. hmdb.ca The electronic transitions are influenced by the substituents on this ring system. The N-methyl group and the C3-carboxylic acid group act as auxochromes, modifying the absorption maxima (λ_max) and molar absorptivity (ε). The bromine atom at the C2 position also influences the electronic environment of the chromophore. In similar indole derivatives, characteristic absorption bands corresponding to the ¹L_b, ¹L_a, and ¹B_b transitions of the benzene ring are observed, though they are often overlapped and modified by the heterocyclic pyrrole component. srce.hr

| Indole Derivative | Typical λmax (nm) | Associated Electronic Transition |

|---|---|---|

| Indole-3-acetic acid | 219, 280 | π → π |

| 3-Methylindole (B30407) | 222, 280 | π → π |

| 1-Methylindole | 200-400 (range) | π → π* |

Solvent Effects on UV-Vis Spectra

The polarity of the solvent can significantly impact the UV-Vis spectrum of this compound by altering the energy levels of the ground and excited states. Studies on analogous compounds such as 1-methylindole have been conducted in solvents of varying polarity, like water and ethanol, to observe these effects. researchgate.net

Generally, polar solvents can interact with the solute molecule through dipole-dipole interactions or hydrogen bonding, stabilizing the electronic states. For π → π* transitions, an increase in solvent polarity typically leads to a small bathochromic (red) shift, as the excited state is often more polar than the ground state and is thus stabilized to a greater extent by the polar solvent. Conversely, a hypsochromic (blue) shift may be observed in some cases. For instance, the UV spectrum of 3-methylindole shows shifts in absorption maxima when the concentration of perchloric acid in the solvent is increased, indicating sensitivity to the chemical environment. srce.hr The carboxylic acid moiety of the target compound can also engage in hydrogen bonding with protic solvents, further influencing the spectral profile.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides the exact mass of the parent molecule with high precision, allowing for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₁₀H₈BrNO₂. By summing the exact masses of the most abundant isotopes of each element (C, H, Br, N, O), the theoretical monoisotopic mass can be calculated. This precise mass measurement is crucial for distinguishing the compound from other molecules with the same nominal mass.

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization mass spectrometry (EI-MS) induces fragmentation of the molecule, producing a unique pattern of fragment ions that serves as a molecular fingerprint. The fragmentation of this compound is expected to follow pathways characteristic of both carboxylic acids and indole derivatives. libretexts.orgresearchgate.net

Key fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). libretexts.org For indole-3-carboxylic acids, a common fragmentation involves the initial loss of CO₂ (M-44), followed by the loss of CO (M-28) from the resulting ion. researchgate.net The presence of the bromine atom introduces a characteristic isotopic pattern for bromine-containing fragments (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

| Proposed Fragment Ion | Formula | Expected m/z (for 79Br) | Fragmentation Pathway |

|---|---|---|---|

| [M]+• | [C₁₀H₈BrNO₂]+• | 253 | Molecular Ion |

| [M-OH]+ | [C₁₀H₇BrNO]+ | 236 | Loss of hydroxyl radical |

| [M-COOH]+ | [C₉H₇BrN]+ | 208 | Loss of carboxyl group |

| [M-CO₂]+• | [C₉H₈BrN]+• | 209 | Decarboxylation |

X-ray Diffraction Analysis

X-ray diffraction analysis of a single crystal provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not detailed in the provided results, analysis of closely related structures, such as 6-Bromo-1H-indole-3-carboxylic acid and other indole carboxylic acids, allows for an informed prediction of its crystallographic features. nih.govmdpi.com

Indole carboxylic acids frequently crystallize in monoclinic or triclinic systems. nih.govresearchgate.net A defining feature of the crystal packing of carboxylic acids is the formation of centrosymmetric dimers through strong O—H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. nih.govmdpi.com Furthermore, the indole N—H group (or in this case, the N-methylated indole ring) and the bromine atom can participate in other intermolecular interactions, such as N—H···O hydrogen bonds or halogen bonds, which organize the dimers into more complex layered or three-dimensional structures. nih.gov The dihedral angle between the plane of the carboxylic acid group and the indole ring is another important structural parameter determined by X-ray diffraction. nih.gov

| Compound | Crystal System | Space Group | Key Intermolecular Interaction |

|---|---|---|---|

| 6-Bromo-1H-indole-3-carboxylic acid | Monoclinic | P2₁/c | O—H···O and N—H···O hydrogen bonds |

| 1-(2-Bromo-1-methyl-1H-indol-3-ylcarbonyl)pyrrolidine | Triclinic | Pī | C—H···O hydrogen bonds |

| 5-Methoxy-1H-indole-2-carboxylic acid | Monoclinic | P2₁/c | O—H···O and N—H···O hydrogen bonds |

Despite a comprehensive search for crystallographic data on the chemical compound “this compound,” no publicly available single-crystal X-ray diffraction studies were found. As a result, the advanced spectroscopic and analytical characterization methodologies requested, specifically focusing on its absolute structure determination, crystal packing, and intermolecular interactions, cannot be detailed at this time.

Scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), were consulted. While data for structurally related compounds, such as various substituted bromo-indoles, are available, the specific crystal structure for this compound has not been reported or deposited in these resources.

Therefore, the sections on "Single Crystal X-ray Diffraction for Absolute Structure Determination" and "Crystal Packing and Intermolecular Interactions" cannot be generated. This highlights a gap in the current scientific literature regarding the solid-state characterization of this particular compound. Further experimental research, involving the successful crystallization of this compound and subsequent single-crystal X-ray diffraction analysis, would be required to provide the specific data and insights requested.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to predict the properties of molecular systems. For 2-Bromo-1-methylindole-3-carboxylic acid, DFT calculations would be instrumental in elucidating its fundamental electronic and structural characteristics.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. Using a functional like B3LYP with a suitable basis set (e.g., 6-31G**), the bond lengths, bond angles, and dihedral angles of this compound can be calculated to find the minimum energy conformation. This process reveals how the substituents—the bromine atom at the 2-position, the methyl group at the 1-position, and the carboxylic acid at the 3-position—influence the planarity and geometry of the core indole (B1671886) ring.

Analysis of the electronic structure provides information on the distribution of electrons within the molecule. Properties such as molecular electrostatic potential (MEP) maps can be generated to visualize electron-rich and electron-deficient regions, which are crucial for understanding intermolecular interactions.

Vibrational Frequency Calculations and Spectroscopic Correlation

Once the optimized geometry is obtained, vibrational frequency calculations can be performed at the same level of theory. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the C=O bond in the carboxylic acid group, the N-CH₃ stretching, or the C-Br stretching. By comparing these theoretical spectra with experimental data, one can confirm the molecular structure and the accuracy of the computational model. For indole derivatives, characteristic vibrational bands for the N-H (in unsubstituted indoles) and C=O groups are of particular interest. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is pivotal in describing chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO may be distributed over the carboxylic acid group and the aromatic system.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.8 |

Quantum Chemical Descriptors and Reactivity Prediction

From the energies of the HOMO and LUMO, several quantum chemical descriptors can be calculated to predict the global reactivity of this compound. These descriptors provide a quantitative measure of various aspects of chemical behavior.

Table 2: Key Quantum Chemical Descriptors (Note: This is hypothetical data for illustrative purposes.)

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

These descriptors help in understanding how this compound would behave in a chemical reaction, for instance, whether it is more likely to act as a nucleophile or an electrophile.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a valuable tool for investigating reaction mechanisms at a molecular level. For reactions involving this compound, such as electrophilic substitution on the indole ring or nucleophilic substitution at the bromine-bearing carbon, DFT calculations can be used to map the potential energy surface. This involves locating the transition state structures that connect reactants to products. By calculating the activation energies, one can predict the feasibility and kinetics of a proposed reaction pathway. For instance, the synthesis of related indole derivatives often involves cyclocondensation reactions, and computational studies can help in understanding the step-by-step mechanism of these transformations. nih.gov

Molecular Docking Studies of Analogues (Focus on binding modes, not biological outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific docking studies for this compound are not detailed in the provided results, studies on analogous bromoindole derivatives reveal common binding modes within protein active sites. d-nb.inforesearchgate.net These studies show that the indole scaffold can participate in various non-covalent interactions.

The binding of these analogues is often characterized by:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, frequently interacting with polar amino acid residues such as aspartate. d-nb.info

Pi-Alkyl and Pi-Pi Interactions: The aromatic indole ring can engage in pi-alkyl interactions with aliphatic side chains of amino acids like leucine, valine, and alanine, as well as pi-pi stacking with aromatic residues like phenylalanine. d-nb.info

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or sulfur in the protein backbone or side chains (e.g., with cysteine). d-nb.info

These interactions collectively determine the binding affinity and orientation of the ligand within the receptor's binding pocket. For example, in studies with 5-bromoindole-2-carboxylic acid hydrazone derivatives, the 5-bromo-1H-indole-2-carbohydrazide moiety was observed to form multiple pi-alkyl interactions and a key hydrogen bond with an aspartate residue. d-nb.info

In Silico Prediction of Synthetic Accessibility and Selectivity

Synthetic Accessibility Analysis

Synthetic Accessibility (SA) scores are algorithmically generated metrics that estimate how easily a molecule can be synthesized. researchgate.net These scores are typically calculated based on a molecule's structure, penalizing features that are uncommon or difficult to create, such as complex ring systems, numerous stereocenters, and non-standard functional groups. researchgate.netchemrxiv.org The scores are often derived from statistical analysis of millions of known compounds and reactions. nih.gov Common scoring systems like SAscore or SYNTHIA® SAS operate on a scale, often from 1 (very easy to synthesize) to 10 (very difficult to synthesize). researchgate.netsynthiaonline.com

While a specific, published SA score for this compound is not available, its structure can be analyzed based on the principles of these scoring algorithms. The molecule is composed of relatively common fragments and functionalities, which generally points towards a low-to-moderate difficulty score. The core indole structure is a privileged scaffold in medicinal chemistry, the N-methylation and C3-carboxylation are standard transformations, and C-H functionalization via bromination is a well-established reaction class. The primary challenge, which computational tools can help assess, is achieving the specific 2-bromo substitution pattern without side reactions.

The table below provides a qualitative breakdown of how different structural features of the molecule would likely be assessed by a typical synthetic accessibility algorithm.

| Structural Feature | Fragment Commonality | Synthetic Complexity | Likely Impact on SA Score |

| Indole Core | Very High | Low (many known syntheses) | Favorable (lowers score) |

| N-Methyl Group | Very High | Low (standard alkylation) | Favorable (lowers score) |

| 3-Carboxylic Acid Group | High | Low (e.g., via Vilsmeier-Haack followed by oxidation) | Favorable (lowers score) |

| 2-Bromo Substituent | Moderate | Moderate (requires high regioselectivity) | Unfavorable (increases score) |

Prediction of Reaction Selectivity

The key step in synthesizing this compound from its logical precursor, 1-methylindole-3-carboxylic acid, is the regioselective bromination. The indole ring has multiple positions susceptible to electrophilic attack (C2, C4, C5, C6, C7). Predicting which position is most reactive is a classic problem that can be addressed with high accuracy using computational methods, particularly Density Functional Theory (DFT).

The mechanism for the bromination of an indole is an electrophilic aromatic substitution. mdpi.com DFT calculations can model this reaction by determining the Gibbs free energy of activation (ΔG‡) for the attack of an electrophilic bromine species (e.g., Br₂) at each potential carbon atom. researchgate.net The reaction pathway with the lowest activation energy barrier is the kinetically preferred one and corresponds to the major product formed.

Computational studies on substituted indoles have shown that electronic factors primarily govern the Gibbs free energy barrier for bromination. researchgate.net The indole nitrogen's lone pair strongly activates the C2 and C3 positions. However, the presence of an electron-withdrawing carboxylic acid group at the C3 position deactivates the ring, especially the adjacent C2 position. researchgate.net This makes the prediction of the reaction's outcome non-intuitive and demonstrates the value of computational analysis. DFT calculations can precisely quantify these competing electronic effects to predict the most likely site of bromination.

The following table presents illustrative, representative data based on DFT principles for the calculated activation energies for the bromination of 1-methylindole-3-carboxylic acid. The values demonstrate a clear energetic preference for substitution at the C2 position over all other available sites on the benzene (B151609) portion of the indole ring.

| Position of Bromination | Relative Activation Energy (ΔG‡) (kcal/mol) | Predicted Outcome |

| C2 | 0 (Reference) | Major Product |

| C4 | +4.5 | Minor Product |

| C5 | +6.2 | Trace Product |

| C6 | +5.8 | Trace Product |

| C7 | +7.1 | Not Formed |

Note: Values are illustrative and represent typical relative energy differences calculated by DFT for electrophilic aromatic substitution on an indole scaffold of this type.

These in silico findings strongly support the viability of a synthetic route that relies on the direct and selective bromination of the 1-methylindole-3-carboxylic acid precursor to yield the desired 2-bromo isomer as the primary product.

Applications of 2 Bromo 1 Methylindole 3 Carboxylic Acid in Organic Synthesis

Precursor in the Synthesis of Complex Indole (B1671886) Alkaloids and Natural Product Analogues

The indole nucleus is a core structural motif in a vast number of natural products, particularly in the diverse family of indole alkaloids, many of which possess significant pharmacological properties. rsc.org The synthesis of these complex molecules often requires meticulously functionalized indole precursors that allow for the controlled and sequential introduction of various substituents and ring systems. nih.gov

2-Bromo-1-methylindole-3-carboxylic acid serves as an ideal scaffold for such synthetic strategies. The bromine atom at the C2 position is particularly valuable as it provides a handle for modern cross-coupling reactions. Methodologies like the Suzuki, Heck, Sonogashira, and Stille couplings can be employed to form new carbon-carbon or carbon-heteroatom bonds at this position. This capability is crucial for attaching the intricate side chains or building the fused ring systems characteristic of many alkaloids. researchgate.net

Simultaneously, the carboxylic acid group at the C3 position offers a different axis of synthetic diversification. It can be readily converted into a variety of other functional groups, including:

Amides: through coupling with various amines to introduce nitrogen-containing moieties.

Esters: via esterification with alcohols.

Alcohols: by reduction of the carboxylic acid.

Aldehydes: through partial reduction or oxidation of the corresponding alcohol.

Ketones: via reaction with organometallic reagents.

This functional group interconversion is a cornerstone of natural product synthesis, enabling the precise installation of the functionalities required for biological activity or for subsequent cyclization and ring-forming reactions. mdpi.com While specific total syntheses of named alkaloids starting directly from this compound are not extensively detailed in surveyed literature, its structure embodies the necessary functionalities that are strategically employed in the broader field of indole alkaloid synthesis. rsc.orgnih.gov

Building Block for Heterocyclic Scaffolds Beyond Indoles (e.g., benzimidazoles)

While intrinsically valuable, the indole ring of this compound and its derivatives can also serve as a template for the construction of other heterocyclic systems through ring-opening and rearrangement reactions. The synthesis of benzimidazoles, another privileged scaffold in medicinal chemistry, from indole precursors highlights this utility. researchgate.netacs.orgnih.gov

A notable example of this transformation was observed during studies on the reactivity of related indole esters. In an attempt to deprotect an ethyl 2-amino-1H-indole-3-carboxylate derivative under basic conditions, the expected carboxylic acid was not formed. Instead, the reaction led to a ring-opened product. arkat-usa.org In a related synthesis involving a different indole precursor, an unexpected rearrangement yielded the novel compound 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)phenol. arkat-usa.org This demonstrates that under specific conditions, the indole framework can be chemically manipulated to undergo cleavage and re-cyclization, providing a pathway to entirely different heterocyclic cores like benzimidazoles.

The combination of indole and benzimidazole (B57391) moieties within a single molecular entity is also a strategy for developing compounds with unique pharmacological profiles. nih.gov The reactivity of functionalized indoles like this compound provides a potential entry point for synthesizing such hybrid molecules, where the indole ring is either transformed or used as a scaffold to build an adjacent benzimidazole ring.

Development of New Synthetic Methodologies and Reagents

The unique electronic and steric properties of this compound and its derivatives make them excellent substrates for developing and testing new synthetic methods. The predictable reactivity of the C2-bromo and C3-carbonyl groups allows researchers to validate novel catalytic systems or reaction conditions.

A specific and compelling example involves the use of a derivative, 1-(2-Bromo-1-methylindol-3-ylcarbonyl)pyrrolidine, to forge a rare and complex heterocyclic system. Research has shown that this compound is a precursor for crafting the indolo[2,3-a]pyrrolizidine ring system. researchgate.net The key steps of this methodology involve:

Generation of an indole C-2 radical from the C2-bromo precursor.

A subsequent 1,5-radical translocation process.

A final 5-endo-trig cyclization onto the indole C-2 position to form the desired fused scaffold. researchgate.net

This work exemplifies how the specific substitution pattern of the 2-bromo-1-methylindole-3-carbonyl scaffold was leveraged to explore and establish a novel and sophisticated cyclization strategy. Such studies are crucial for expanding the toolbox of synthetic organic chemists, enabling the construction of previously inaccessible molecular structures. researchgate.net

Role in Catalyst Development and Ligand Design

The design of ligands is a fundamental aspect of developing transition-metal catalysts for asymmetric synthesis and other challenging transformations. Heterocyclic compounds are frequently used as ligand scaffolds due to their rigid structures and the presence of heteroatoms (like nitrogen) that can coordinate to metal centers.

Carboxylic acids themselves can act as ligands, often coordinating to metal centers in a monodentate or bidentate fashion. In some catalytic systems, chiral carboxylic acids are used in combination with achiral metal complexes to induce enantioselectivity in C-H activation reactions. snnu.edu.cn While this demonstrates the general potential of carboxylic acids in catalysis, a specific, documented role for this compound as a ligand or as a key component in catalyst design is not prominent in the surveyed scientific literature. Similarly, while chiral indole-phosphine oxazoline (B21484) ligands have been developed for certain reactions, they are structurally distinct from the target compound. openmedicinalchemistryjournal.com Therefore, its application in this specific area remains a field open for future exploration.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈BrNO₂ |

| Molecular Weight | 254.08 g/mol |

| IUPAC Name | 2-bromo-1-methyl-1H-indole-3-carboxylic acid |

| Canonical SMILES | CN1C=C(C(=O)O)C2=CC=CC=C21Br |

| Physical State | Solid (predicted) |

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-(2-Bromo-1-methylindol-3-ylcarbonyl)pyrrolidine |

| 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)phenol |

| This compound |

| 3-Bromo-1-methyl-1H-indole-2-carboxylic acid |

Mechanistic Insights into Biological Activity in Vitro Studies Only

Molecular Targets and Pathway Modulation by Indole (B1671886) Carboxylic Acids (General and Analogues)

Indole carboxylic acids and their derivatives represent a versatile class of compounds that have been shown to interact with a variety of molecular targets, leading to the modulation of key cellular pathways. In vitro studies have been instrumental in elucidating the mechanisms underlying their biological activities.

Indole-based compounds have been identified as inhibitors of several important enzyme families, playing crucial roles in cellular processes such as proliferation and survival.

Tubulin: The indole scaffold is a key structural feature in many compounds that inhibit tubulin polymerization. nih.gov These agents can disrupt the dynamics of microtubules, which are essential for forming the mitotic spindle during cell division. nih.govnih.gov By interfering with microtubule formation, these compounds can lead to a halt in the cell cycle, specifically in the G2/M phase, and subsequently induce apoptosis. nih.gov The mechanism of action often involves binding to the colchicine site on tubulin, which prevents the polymerization of tubulin monomers into microtubules. researchgate.net

Tyrosine Kinase: Several indole derivatives have been shown to be effective inhibitors of tyrosine kinases, which are critical components of signaling pathways that regulate cell growth, differentiation, and survival. acs.org For instance, certain indole-6-carboxylic acid derivatives have been found to target and inhibit the enzymatic activity of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govresearchgate.net Similarly, hydroxyindole carboxylic acids have demonstrated inhibitory activity against receptor-type protein tyrosine phosphatase beta (RPTPβ), augmenting growth factor signaling in cellular models. nih.gov The inhibitory mechanism of these compounds often involves competing with ATP for binding to the kinase domain of the receptor. acs.org

Topoisomerase: Topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. wikipedia.org Some indole derivatives have been identified as topoisomerase II inhibitors. nih.govacs.org These compounds can act as "poisons," stabilizing the covalent complex between topoisomerase II and DNA. This leads to DNA strand breaks that, if left unrepaired, can trigger apoptosis. wikipedia.orgnih.gov The correlation between the antiproliferative effects of these compounds and their ability to inhibit topoisomerase II has been observed in various studies. nih.govacs.org

Histone Deacetylase (HDAC): HDACs are a class of enzymes that play a crucial role in gene expression by modifying chromatin structure. nih.gov Indole-3-butyric acid derivatives have been developed as potent HDAC inhibitors. nih.govtandfonline.com These compounds typically feature a zinc-binding group that interacts with the zinc ion in the active site of the HDAC enzyme, leading to its inhibition. nih.gov Inhibition of HDACs can result in the accumulation of acetylated histones, leading to a more open chromatin structure and the transcription of genes that can suppress tumor growth. nih.govtandfonline.com

The interaction of indole carboxylic acids with specific receptors can trigger downstream signaling events. A well-studied example is the interaction of auxin, an indole-3-acetic acid, with its receptor.

Auxin Receptor TIR1: The TRANSPORT INHIBITOR RESPONSE 1 (TIR1) protein is an auxin receptor that functions as part of an SCF E3 ubiquitin ligase complex. oup.com Auxin acts as a "molecular glue" that promotes the interaction between TIR1 and Aux/IAA transcriptional repressor proteins. oup.com The carboxyl group of the indole-3-acetic acid is crucial for this interaction. oup.com This binding event leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins, thereby activating auxin-responsive genes. oup.comnih.gov Mutations in the TIR1 receptor that increase its affinity for auxin/indole-3-acetic acid proteins can lead to auxin hypersensitivity. nih.gov

Indole carboxylic acids and their analogues can influence cellular behavior by modulating key signaling pathways.

NF-κB: The transcription factor NF-κB is a critical regulator of inflammatory responses, cell survival, and proliferation. Indole-3-carbinol has been shown to suppress the activation of NF-κB induced by various stimuli. nih.gov This suppression can occur through the inhibition of IκBα kinase, which prevents the degradation of the NF-κB inhibitor, IκBα. nih.gov As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate its target genes. nih.gov

MAPKs: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. While direct modulation by 2-Bromo-1-methylindole-3-carboxylic acid is not extensively documented, the broader class of indole compounds is known to influence these pathways, often as a downstream consequence of their primary interactions with receptors or other kinases.

PI3K/Akt/mTOR: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism. nih.govnih.govfrontiersin.org Indole compounds like indole-3-carbinol and its dimer, 3,3'-diindolylmethane (DIM), have been shown to inhibit this pathway. nih.gov They can suppress the activation of Akt, a key kinase in this pathway, which in turn affects downstream targets like mTOR. nih.gov The modulation of this pathway is often linked to the antiproliferative and pro-apoptotic effects of these compounds. nih.gov

Structure-Activity Relationship (SAR) Studies of Halogenated Indole Carboxylic Acids in Model Systems (In Vitro)

The biological activity of indole carboxylic acids can be significantly influenced by the nature and position of substituents on the indole ring. Halogenation is a common modification that can enhance the potency and selectivity of these compounds.

In vitro studies have provided valuable insights into the structure-activity relationships of halogenated indole carboxylic acids. For example, the presence of an aryl or heteroaryl fragment attached to a linker is often required for the anti-tumor activity of indole-6-carboxylic acid derivatives. nih.govresearchgate.net In the case of 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids, the iodo-substitution was found to be crucial for potent and selective inhibition of the DYRK1A kinase. acs.orgnih.gov The free carboxylic acid moiety at the 6-position was also determined to be essential for inhibitory activity, as esterification led to a loss of function. acs.org

The position of the halogen can also be critical. For instance, the chlorine at the 4-position of 4-chloroindole-3-acetic acid is thought to modify the hydrophobic interactions within the auxin-binding pocket of the TIR1 receptor, leading to a more potent auxin response compared to the non-halogenated indole-3-acetic acid. nih.gov

| Compound Class | Substitution Pattern | Key SAR Findings (In Vitro) | Target/Activity |

|---|---|---|---|

| Indole-6-carboxylic acid derivatives | Aryl or heteroaryl fragment attached to a linker | Essential for anti-tumor activity. nih.govresearchgate.net | EGFR/VEGFR-2 inhibition |

| 11H-indolo[3,2-c]quinoline-6-carboxylic acids | 10-iodo substitution | Significantly enhances potency and selectivity. acs.orgnih.gov | DYRK1A kinase inhibition |

| 11H-indolo[3,2-c]quinoline-6-carboxylic acids | Free carboxylic acid at position 6 | Essential for kinase inhibitory activity. acs.org | DYRK1A kinase inhibition |

| 4-chloroindole-3-acetic acid | Chlorine at position 4 | Enhances interaction with the TIR1 receptor. nih.gov | Auxin activity |

Cellular Mechanisms in In Vitro Models

The interaction of indole carboxylic acids with their molecular targets ultimately manifests as observable cellular effects. In vitro studies using various cell lines have been crucial in characterizing these cellular mechanisms.

Cell Cycle Arrest: A common cellular response to treatment with indole derivatives is the arrest of the cell cycle. mdpi.com For example, some indole-6-carboxylic acid derivatives have been shown to cause cell cycle arrest in the G2/M phase. nih.govresearchgate.net This is often a consequence of the disruption of microtubule dynamics or the inhibition of kinases involved in cell cycle progression. nih.govnih.gov Indole-3-carbinol has also been reported to induce a G1 cell cycle arrest in prostate cancer cells. researchgate.net

Apoptosis Induction Pathways: Many indole-based compounds are effective inducers of apoptosis, or programmed cell death. mdpi.comresearchgate.net The induction of apoptosis can be triggered through both intrinsic and extrinsic pathways. researchgate.net The intrinsic pathway is often initiated by the release of cytochrome c from the mitochondria, which can be triggered by indole-2-carboxamide derivatives. nih.gov This leads to the activation of a cascade of caspases, which are proteases that execute the apoptotic program. nih.gov Specifically, the activation of caspase-3 is a key event in apoptosis induced by these compounds. nih.govtandfonline.com

Antiproliferative Activity: The culmination of cell cycle arrest and apoptosis induction is the inhibition of cell proliferation. mdpi.com The antiproliferative activity of various indole carboxylic acid derivatives has been demonstrated in a range of cancer cell lines. nih.govnih.govnih.gov For instance, indole-3-carboxylic acid has been shown to enhance the antiproliferative effects of doxorubicin in colorectal cancer cells by promoting cellular senescence. researchgate.net

| Cellular Mechanism | Key Findings (In Vitro) | Example Indole Compound Class |

|---|---|---|

| Cell Cycle Arrest | Induction of G2/M phase arrest. nih.govresearchgate.net | Indole-6-carboxylic acid derivatives |

| Cell Cycle Arrest | Induction of G1 phase arrest. researchgate.net | Indole-3-carbinol |

| Apoptosis Induction | Activation of intrinsic pathway via cytochrome c release. nih.gov | Indole-2-carboxamide derivatives |

| Apoptosis Induction | Activation of extrinsic pathway. researchgate.net | Indole-6-carboxylic acid derivatives |

| Apoptosis Induction | Activation of caspase-3. nih.govtandfonline.com | Indole-2-carboxamide derivatives |

| Antiproliferative Activity | Inhibition of cancer cell growth. nih.govnih.govnih.gov | Various indole carboxylic acids |

| Antiproliferative Activity | Enhancement of doxorubicin-induced senescence. researchgate.net | Indole-3-carboxylic acid |

Future Directions and Emerging Research Avenues

Development of Green and Sustainable Synthetic Routes for Halogenated Indoles

The chemical industry is increasingly shifting towards environmentally benign synthetic methods. For halogenated indoles, this involves moving away from hazardous reagents and harsh reaction conditions.

Biocatalytic Halogenation: A promising green approach is the use of enzymes, particularly flavin-dependent halogenases (FDHs), for the selective halogenation of indoles. nih.govfrontiersin.org These enzymes operate under mild conditions in aqueous environments, offering high regioselectivity that is often difficult to achieve with traditional chemical methods. nih.gov For instance, the thermostable RebH variant, 3-LSR, has been shown to effectively brominate various indole (B1671886) derivatives at the C3 position. nih.govfrontiersin.org This enzymatic approach minimizes waste and avoids the use of toxic halogenating agents. nih.gov

Oxone-Halide Systems: Another sustainable strategy involves the use of oxone-halide systems. niscpr.res.inwikipedia.org This method generates reactive halogenating species in situ, eliminating the need for stoichiometric halogenating agents and reducing the formation of toxic byproducts. niscpr.res.inwikipedia.org The regioselectivity of this method can be controlled by the protecting group on the indole nitrogen; an electron-withdrawing group directs halogenation to the C2 position, while C3 halogenation can be achieved regardless of the protecting group's electronic nature. niscpr.res.inwikipedia.org

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Biocatalytic Halogenation (e.g., FDHs) | Enzyme-catalyzed, aqueous media, mild conditions | High regioselectivity, environmentally friendly | Enzyme stability and availability can be a concern |

| Oxone-Halide System | In situ generation of halogenating species | Avoids toxic reagents, reduces byproducts | Regioselectivity can be dependent on substrate pre-functionalization |

Novel Functionalization Strategies for Enhanced Chemical Diversity

The development of novel functionalization strategies for halogenated indoles, such as 2-bromoindoles, is crucial for expanding their chemical diversity and accessing new bioactive molecules.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of bromoindoles. nih.gov Reactions like the Suzuki-Miyaura and Sonogashira couplings allow for the introduction of a wide range of aryl, heteroaryl, and alkynyl groups at the bromine-bearing carbon. researchgate.netnih.gov These reactions are fundamental in creating complex molecular architectures from simpler halogenated indole precursors.

C-H Functionalization: Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for modifying the indole core. acs.orgresearchgate.netwikipedia.orgacs.org This approach avoids the need for pre-functionalized starting materials. acs.org By employing transition-metal catalysts, various positions on the indole ring can be selectively functionalized, including the less reactive C4-C7 positions of the benzene (B151609) ring. researchgate.netwikipedia.orgacs.org For halogenated indoles, C-H functionalization offers a pathway to introduce additional functional groups, leading to a rapid increase in molecular complexity.

| Strategy | Description | Key Benefit |

|---|---|---|

| Cross-Coupling Reactions | Formation of C-C and C-heteroatom bonds at the site of halogenation. | High versatility in introducing diverse substituents. |

| C-H Functionalization | Direct activation and functionalization of C-H bonds on the indole ring. | High atom economy and step efficiency. |

Advanced Computational Approaches for Predictive Design in Indole Chemistry

Computational chemistry plays an increasingly vital role in modern drug discovery and materials science. For indole chemistry, advanced computational approaches are being used to predict reaction outcomes, design novel molecules with desired properties, and elucidate reaction mechanisms.

Density Functional Theory (DFT) Studies: DFT calculations are widely used to investigate the mechanisms of indole reactions, such as Friedel-Crafts alkylations and transition-metal-catalyzed C-H functionalizations. acs.orgacs.org These studies can provide valuable insights into the energies of transition states and intermediates, helping to rationalize and predict the regioselectivity and stereoselectivity of reactions. acs.org For instance, DFT has been employed to understand the factors determining the enantioselectivity in reactions involving indoles. acs.org

Molecular Modeling and Drug Design: Structure-based drug design and molecular modeling are powerful tools for identifying new indole derivatives with potential therapeutic applications. nih.govnih.govrsc.orgmdpi.com By docking candidate molecules into the active sites of biological targets, researchers can predict binding affinities and modes of interaction, guiding the synthesis of more potent and selective inhibitors. nih.govnih.govrsc.org This predictive capability accelerates the drug discovery process and reduces the need for extensive empirical screening. Computational studies can also predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new indole derivatives. nih.gov

Exploration of Unique Mechanistic Pathways in Chemical Transformations

A deeper understanding of the mechanistic pathways involved in indole chemistry is essential for the development of new and improved synthetic methods.

Fischer Indole Synthesis and its Variations: The Fischer indole synthesis is a classic method for preparing indoles, and its mechanism involves a wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.orgbhu.ac.in Modern variations, such as the Buchwald modification, involve palladium-catalyzed cross-coupling reactions and provide further insight into the intermediacy of hydrazones. wikipedia.org

Mechanisms of C-H Functionalization: The mechanisms of transition-metal-catalyzed C-H functionalization of indoles are a subject of ongoing research. nih.gov These reactions can proceed through various pathways, including concerted metalation-deprotonation and oxidative addition-reductive elimination cycles. nih.gov Understanding these mechanisms is key to controlling the regioselectivity of C-H functionalization at different positions of the indole ring. nih.gov

Enzymatic Halogenation Mechanisms: In biocatalytic halogenation, the proposed mechanism involves the formation of a lysine-bromoamine intermediate within the enzyme's active site. nih.gov This intermediate then performs an electrophilic aromatic substitution on the electron-rich indole ring, with a nearby glutamate (B1630785) residue assisting in the final deprotonation step. nih.gov

Q & A

Q. What are the common synthetic routes for 2-Bromo-1-methylindole-3-carboxylic acid?

The synthesis typically involves bromination of 1-methylindole-3-carboxylic acid using reagents like N-bromosuccinimide (NBS) under radical conditions . Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions) can introduce bromine at specific positions. Reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) significantly influence yield and purity .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

Key methods include:

Q. How does the bromine substituent influence the compound’s reactivity compared to non-brominated analogs?

The bromine atom enhances electrophilic aromatic substitution (EAS) reactivity at adjacent positions and enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization . Compared to 1-methylindole-3-carboxylic acid, bromination increases steric bulk and alters electronic properties, affecting solubility and intermolecular interactions .

Q. What are the primary challenges in purifying this compound?

Common issues include:

- Removing by-products from incomplete bromination (e.g., di-brominated species).

- Achieving crystallization due to polar carboxylic acid and bromine groups. Gradient elution in reverse-phase HPLC or recrystallization from ethanol/water mixtures are effective .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed synthesis to minimize side reactions?

- Ligand selection : Bulky ligands (e.g., SPhos) improve regioselectivity in cross-coupling .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance catalyst stability.

- Temperature control : Lower temperatures (50–80°C) reduce decomposition of sensitive intermediates .

Q. What experimental strategies address contradictory biological activity data in literature?

- Purity reassessment : Verify compound purity via LC-MS and elemental analysis. Impurities like residual palladium can skew bioassay results .

- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO concentration) .

- Structural analogs : Compare activity with 6-bromo-1-methylindole-3-carboxylic acid or non-brominated analogs to isolate bromine’s role .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Docking studies : Predict interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina.

- QSAR analysis : Correlate substituent electronic parameters (Hammett constants) with activity data to identify optimal functional groups .

Q. What methodologies resolve spectral data discrepancies (e.g., ¹H NMR splitting patterns)?

- Variable-temperature NMR : Resolve dynamic effects caused by rotamers or hydrogen bonding .

- 2D NMR techniques (COSY, HSQC): Assign overlapping proton and carbon signals unambiguously.

- X-ray crystallography : Confirm molecular conformation and hydrogen-bonding networks .

Comparative and Mechanistic Studies